rac-2-((3aR,7aS)-2,2-dimethyl-3a,7a-dihydrobenzo[d][1,3]dioxol-5-yl)propan-2-ol
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Overview
Description
The compound rac-2-((3aR,7aS)-2,2-dimethyl-3a,7a-dihydrobenzo[d][1,3]dioxol-5-yl)propan-2-ol is a chiral molecule with a benzo[d][1,3]dioxole structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of rac-2-((3aR,7aS)-2,2-dimethyl-3a,7a-dihydrobenzo[d][1,3]dioxol-5-yl)propan-2-ol typically involves the following steps:
Formation of the benzo[d][1,3]dioxole ring: This can be achieved through a Pd-catalyzed arylation reaction, which sets the framework for the benzo[d][1,3]dioxole structure.
Hydrogenation and resolution: Noyori asymmetric hydrogenation followed by diastereoselective resolution is used to achieve high enantioselectivity.
Final assembly: The final steps involve strategic combinations of aza-Michael addition, Bischler–Napieralski reaction, and N-arylation to complete the synthesis.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure scalability, cost-effectiveness, and environmental sustainability. This could include the use of continuous flow reactors and green chemistry principles to minimize waste and energy consumption.
Chemical Reactions Analysis
Types of Reactions
The compound undergoes various types of chemical reactions, including:
Reduction: Reduction reactions can be used to modify the functional groups attached to the benzo[d][1,3]dioxole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are used under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while substitution reactions can introduce various functional groups onto the aromatic ring .
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel compounds .
Biology
In biological research, the compound is studied for its potential as a bioactive molecule. Its structural features make it a candidate for drug development and the study of enzyme interactions .
Medicine
In medicine, the compound is investigated for its potential therapeutic applications. It may serve as a lead compound for the development of new drugs targeting specific diseases .
Industry
In industry, the compound is used in the synthesis of materials with specific properties. Its unique structure can impart desirable characteristics to polymers and other materials .
Mechanism of Action
The mechanism by which rac-2-((3aR,7aS)-2,2-dimethyl-3a,7a-dihydrobenzo[d][1,3]dioxol-5-yl)propan-2-ol exerts its effects involves interactions with molecular targets such as enzymes and receptors. The benzo[d][1,3]dioxole ring can interact with active sites on enzymes, potentially inhibiting or modulating their activity . The compound may also interact with cellular pathways, affecting processes such as signal transduction and gene expression .
Comparison with Similar Compounds
Similar Compounds
Benzo[d][1,3]dioxole derivatives: These compounds share the benzo[d][1,3]dioxole ring structure and exhibit similar chemical properties.
Benzylisoquinoline alkaloids: These compounds have a similar structural motif and are studied for their bioactive properties.
Uniqueness
The uniqueness of rac-2-((3aR,7aS)-2,2-dimethyl-3a,7a-dihydrobenzo[d][1,3]dioxol-5-yl)propan-2-ol lies in its specific stereochemistry and the presence of the benzo[d][1,3]dioxole ring. This combination of features makes it a valuable compound for research and industrial applications .
Properties
IUPAC Name |
2-[(3aR,7aS)-2,2-dimethyl-3a,7a-dihydro-1,3-benzodioxol-5-yl]propan-2-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18O3/c1-11(2,13)8-5-6-9-10(7-8)15-12(3,4)14-9/h5-7,9-10,13H,1-4H3/t9-,10+/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OUUUGWQAJVRQIC-VHSXEESVSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OC2C=CC(=CC2O1)C(C)(C)O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1(O[C@H]2C=CC(=C[C@H]2O1)C(C)(C)O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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